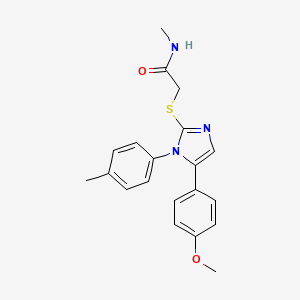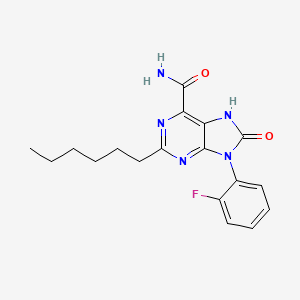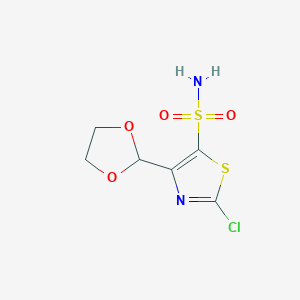
2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide, also known as CDTSS, is a sulfonamide-based compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Scientific Research Applications
Antimicrobial Activity
A series of sulfonamides, including those with structural similarities to 2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide, have been explored for their antimicrobial properties. These compounds have shown effectiveness against various bacteria, including Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii (Krátký et al., 2012).
Synthesis of Heterocyclic Compounds
Research has been conducted on the synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, showcasing the potential of using similar sulfonamide structures in the synthesis of complex heterocyclic compounds (Rozentsveig et al., 2013).
Anticonvulsant Agents
Compounds containing a sulfonamide thiazole moiety, structurally related to 2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide, have been synthesized and evaluated for their anticonvulsant activities. Some of these compounds have shown significant effects in protecting against convulsions (Farag et al., 2012).
Antiviral Activity
Sulfonamide derivatives, similar in structure to 2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide, have been synthesized and tested for their antiviral properties. Some of these compounds have demonstrated anti-tobacco mosaic virus activity (Chen et al., 2010).
Solvent-Free Synthesis and Antibacterial Activity
Novel sulfonamides containing a 2-amino-1,3-thiazole fragment, similar to the chemical , have been synthesized under solvent-free conditions. These compounds were evaluated for their antibacterial activity against strains like S. aureus and E. coli (Rafiee Pour et al., 2019).
Preparation and Properties of Related Sulfonamides
Research has been done on the preparation of sulfonamides like 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, demonstrating the versatility of sulfonamide compounds in chemical synthesis and their potential use as efficient electrophilic reagents (Turov et al., 2014).
properties
IUPAC Name |
2-chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4S2/c7-6-9-3(4-12-1-2-13-4)5(14-6)15(8,10)11/h4H,1-2H2,(H2,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCZDMKGVOLKQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(SC(=N2)Cl)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one](/img/structure/B2400033.png)
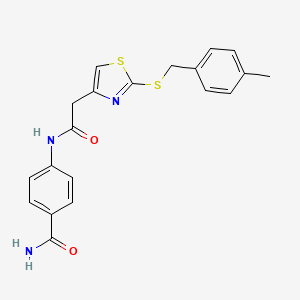

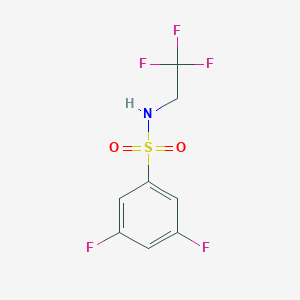
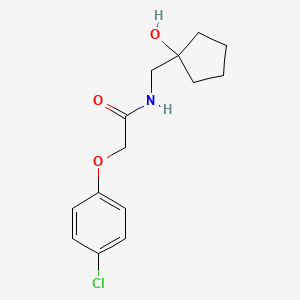
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2400040.png)
![6-Fluoro-3-(piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2400044.png)
![(2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B2400045.png)
![(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one](/img/structure/B2400047.png)
![2-Cyclopropyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2400048.png)
![3-[3-(4-Oxo-4H-quinazolin-3-yl)-propionylamino]-propionic acid](/img/structure/B2400049.png)

